molecular formula C29H50O2 B120624 (2s)-2,5,7,8-Tetramethyl-2-[(4r,8s)-4,8,12-trimethyltridecyl]-3,4-dihydro-2h-chromen-6-ol CAS No. 79434-83-6

(2s)-2,5,7,8-Tetramethyl-2-[(4r,8s)-4,8,12-trimethyltridecyl]-3,4-dihydro-2h-chromen-6-ol

Cat. No. B120624
CAS RN: 79434-83-6
M. Wt: 430.7 g/mol
InChI Key: GVJHHUAWPYXKBD-KERYWQKISA-N
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Description

(S,R,S)-alpha-tocopherol is the (S,R,S)-stereoisomer of alpha-tocopherol. It is an enantiomer of a (R,S,R)-alpha-tocopherol.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthetic Approaches and Chemical Properties : The compound has been synthesized and structurally analyzed in various studies. For example, a study by Maruyama, Tobimatsu, and Naruta (1979) explored the methylation of related chromanol compounds, providing insights into the synthetic pathways and structural aspects of such molecules (Maruyama, Tobimatsu, & Naruta, 1979).

  • Molecular Characterization : Detailed molecular characterization of similar compounds has been performed in various studies, such as the isolation of new compounds from Ricinus communis, which includes extensive spectroscopic experiments to elucidate their structures (Tan, Cai, Du, & Luo, 2009).

Biological and Pharmaceutical Research

  • Biological Activity Analysis : Research by Kuribayashi et al. (1992) examined the effects of a structurally similar compound on lipid peroxidation and phospholipase A2 activity, suggesting its potential in treating ischemia-reperfusion injuries (Kuribayashi, Yoshida, Sakaue, & Okumura, 1992).

  • Synthesis of Analogs for Drug Development : Studies such as those by Yoshikawa et al. (1991) have synthesized analogs of this compound, which showed hypoglycemic activity, indicating their potential as antidiabetic agents (Yoshikawa, Aizawa, Kanai, Fujita, Horikoshi, & Yoshioka, 1991).

Advanced Chemical Synthesis Techniques

  • Novel Synthesis Methods : Innovative synthesis methods for similar compounds have been developed, such as the tandem Prins-type cyclization method by Someswarao et al. (2018) for creating fused polycyclic ring systems, showcasing the versatility in chemical synthesis of these compounds (Someswarao, Khan, Reddy, & Sridhar, 2018).

Applications in Material Science

  • Use in Liquid Crystal Synthesis : Heppke et al. (1997) synthesized novel liquid crystals derived from compounds structurally related to the one , indicating potential applications in material science (Heppke, Loetzsch, Morr, & Ernst, 1997).

properties

IUPAC Name

(2S)-2,5,7,8-tetramethyl-2-[(4R,8S)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3/t21-,22+,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVJHHUAWPYXKBD-KERYWQKISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=C(CC[C@](O2)(C)CCC[C@H](C)CCC[C@@H](C)CCCC(C)C)C(=C1O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H50O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2s)-2,5,7,8-Tetramethyl-2-[(4r,8s)-4,8,12-trimethyltridecyl]-3,4-dihydro-2h-chromen-6-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2s)-2,5,7,8-Tetramethyl-2-[(4r,8s)-4,8,12-trimethyltridecyl]-3,4-dihydro-2h-chromen-6-ol
Reactant of Route 2
Reactant of Route 2
(2s)-2,5,7,8-Tetramethyl-2-[(4r,8s)-4,8,12-trimethyltridecyl]-3,4-dihydro-2h-chromen-6-ol
Reactant of Route 3
(2s)-2,5,7,8-Tetramethyl-2-[(4r,8s)-4,8,12-trimethyltridecyl]-3,4-dihydro-2h-chromen-6-ol
Reactant of Route 4
Reactant of Route 4
(2s)-2,5,7,8-Tetramethyl-2-[(4r,8s)-4,8,12-trimethyltridecyl]-3,4-dihydro-2h-chromen-6-ol
Reactant of Route 5
Reactant of Route 5
(2s)-2,5,7,8-Tetramethyl-2-[(4r,8s)-4,8,12-trimethyltridecyl]-3,4-dihydro-2h-chromen-6-ol
Reactant of Route 6
(2s)-2,5,7,8-Tetramethyl-2-[(4r,8s)-4,8,12-trimethyltridecyl]-3,4-dihydro-2h-chromen-6-ol

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